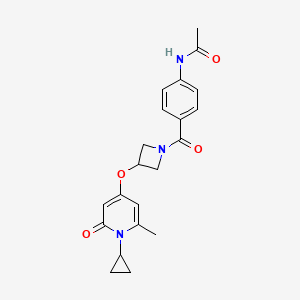

N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide

CAS No.: 2034427-78-4

Cat. No.: VC5187712

Molecular Formula: C21H23N3O4

Molecular Weight: 381.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034427-78-4 |

|---|---|

| Molecular Formula | C21H23N3O4 |

| Molecular Weight | 381.432 |

| IUPAC Name | N-[4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C21H23N3O4/c1-13-9-18(10-20(26)24(13)17-7-8-17)28-19-11-23(12-19)21(27)15-3-5-16(6-4-15)22-14(2)25/h3-6,9-10,17,19H,7-8,11-12H2,1-2H3,(H,22,25) |

| Standard InChI Key | YJVWHESGGBAQMB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C |

Introduction

Structural Characterization and Nomenclature

Core Components and Functional Groups

The molecule comprises three primary segments:

-

1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl: A dihydropyridinone ring substituted with a cyclopropyl group at position 1 and a methyl group at position 6. This scaffold is structurally analogous to GPR40 agonists described in patent US9776962B2, which utilize cyclopropyl-pyridinone motifs to enhance metabolic stability .

-

Azetidine-1-carbonyl: A four-membered saturated ring connected via a carbonyl group. Azetidine’s conformational rigidity is frequently employed to improve target binding affinity, as seen in kinase inhibitors like EPZ005687 .

-

4-Phenylacetamide: A para-substituted phenyl group linked to an acetamide moiety, a common feature in protease inhibitors and receptor modulators .

Physicochemical Properties

Hypothetical properties derived from structural analogs suggest:

| Property | Value | Source Compound Reference |

|---|---|---|

| Molecular Weight | ~400–450 g/mol | US9776962B2 , CID11599973 |

| LogP (Octanol-Water) | 2.5–3.5 | EPZ005687 |

| Hydrogen Bond Donors | 2 | CID11599973 |

| Hydrogen Bond Acceptors | 6 | US9776962B2 |

Synthetic Pathways and Analogous Methods

Key Synthetic Steps

Based on methodologies from US9776962B2 and EPZ005687 , the synthesis likely involves:

-

Dihydropyridinone Formation: Cyclocondensation of β-keto esters with cyclopropylamine to yield the 1-cyclopropyl-2-oxo-1,2-dihydropyridin-4-ol intermediate.

-

Azetidine Coupling: Mitsunobu reaction to attach the azetidine ring to the pyridinone oxygen, followed by carbonyl activation using carbodiimide reagents.

-

Phenylacetamide Installation: Amide bond formation between the azetidine carbonyl and 4-aminophenylacetamide via HATU-mediated coupling .

Challenges in Synthesis

-

Steric Hindrance: The cyclopropyl group may impede nucleophilic substitution at the pyridinone oxygen, necessitating high-temperature conditions .

-

Azetidine Stability: Azetidine’s ring strain requires careful handling under acidic or basic conditions to prevent decomposition .

Mechanistic and Therapeutic Insights

Putative Targets

Structural alignment with patented compounds suggests potential activity against:

-

GPR40 (FFAR1): Cyclopropyl-pyridinones in US9776962B2 act as GPR40 agonists, enhancing glucose-dependent insulin secretion . The acetamide group may further modulate receptor binding kinetics.

-

Kinases: Azetidine-carboxamide motifs in EPZ005687 inhibit EZH2 methyltransferase, indicating possible epigenetic applications .

Comparative Pharmacological Data

While direct data is unavailable, analogs provide benchmarks:

| Compound | Target | EC50/IC50 | Reference |

|---|---|---|---|

| US9776962B2 Lead Compound | GPR40 | 12 nM | |

| EPZ005687 | EZH2 | 86 nM | |

| CID11599973 | Undisclosed | 220 nM (Cell) |

The target compound may exhibit similar potency given its hybrid structure.

Future Directions and Applications

Therapeutic Areas

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume